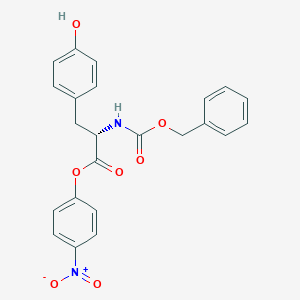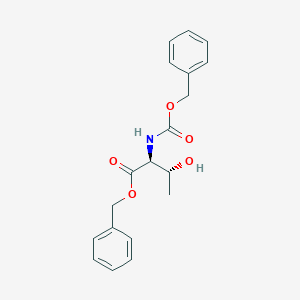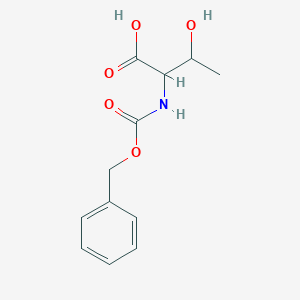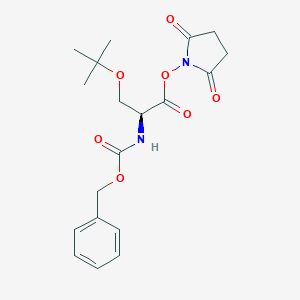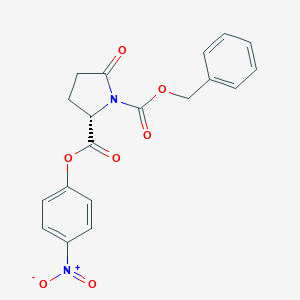
(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amino acid derivative with a benzyl group attached to the nitrogen atom and a cyclohexyl group attached to the alpha carbon . The presence of the benzyl group suggests that it might be used as a protecting group in synthesis reactions .
Synthesis Analysis
The synthesis of such compounds often involves the Strecker Synthesis, which is a method for the preparation of α-aminonitriles, intermediates for the synthesis of amino acids . The reaction is promoted by acid, and HCN must be supplied or generated in situ from cyanide salts .Molecular Structure Analysis
The molecular structure of this compound would likely involve a carboxylic acid group (-COOH), an amine group (-NH2) protected by a benzyl group, and a cyclohexyl group attached to the alpha carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, carbonylation reactions could convert it into α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .Wissenschaftliche Forschungsanwendungen
Biological Activity of Carboxylic Acids
Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, exhibit a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids, including the presence of hydroxyl groups and conjugated bonds, plays a crucial role in determining their bioactivity. For instance, rosmarinic acid shows the highest antioxidant activity among studied compounds. The antimicrobial and anticancer properties of these carboxylic acids depend on the microbial strain, experimental conditions, and the presence of hydroxyl groups influencing their cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).
Degradation and Stability of Nitisinone
Nitisinone, a compound structurally similar to (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid, undergoes specific degradation processes, forming stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid under various conditions. Understanding the degradation pathways and stability of such compounds can contribute to better insights into their potential risks and benefits, especially in medical applications (Barchańska et al., 2019).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, synthesized through specific chemical reactions, have shown significant antioxidant and anti-inflammatory activities. These compounds, by virtue of their structural features, offer new perspectives for developing therapeutic agents. The exploration of these derivatives underscores the potential of structurally diverse molecules for biomedical applications (Raut et al., 2020).
Salicylic Acid Derivatives and Drug Development
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has emerged as a promising alternative for drug development, showing specific COX-2 specificity, low toxicity, and potential anti-inflammatory and antiplatelet activities. This highlights the significance of structural modification in enhancing the therapeutic potential of known compounds (Tjahjono et al., 2022).
Amino Acid-Functionalized Quantum Dots
Functionalizing quantum dots with amino acids enhances their electronic and optical properties, making them suitable for a wide range of applications, including optoelectronic devices. This approach demonstrates the versatility of amino acids in modifying nanomaterials for improved performance in various domains (Ravi et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABZONTQXNLDT-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556769 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25341-42-8 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

